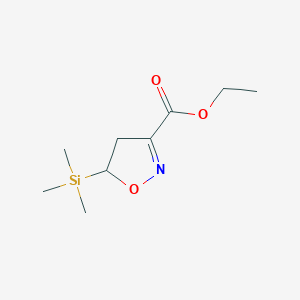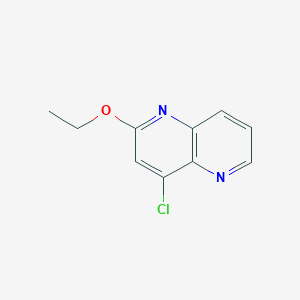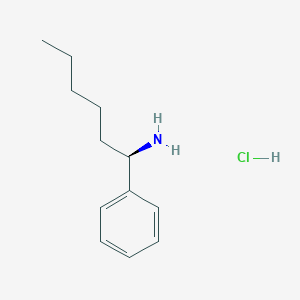
3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate is a unique compound characterized by its isoxazole ring structure and the presence of a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate, which then undergoes cyclization in the presence of a trimethylsilylating agent such as trimethylsilyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to target molecules. The isoxazole ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate: This compound shares a similar structure but with a pyrazole ring instead of an isoxazole ring.
Trimethylsilyl-substituted imidazoles: These compounds also feature the trimethylsilyl group and exhibit similar reactivity and applications.
特性
CAS番号 |
139146-96-6 |
|---|---|
分子式 |
C9H17NO3Si |
分子量 |
215.32 g/mol |
IUPAC名 |
ethyl 5-trimethylsilyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H17NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h8H,5-6H2,1-4H3 |
InChIキー |
PBGWYWNSGDWBOS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)

![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)
![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

